molecular formula C22H14ClFO2 B5304118 2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione

2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione

Cat. No.: B5304118
M. Wt: 364.8 g/mol
InChI Key: YYNWMZPDNVHMEE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: 4-chlorobenzaldehyde and 2-fluorobenzyl bromide.

    Key Steps:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione: can be compared with other indene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorobenzyl groups can impart distinct properties compared to other indene derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNWMZPDNVHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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